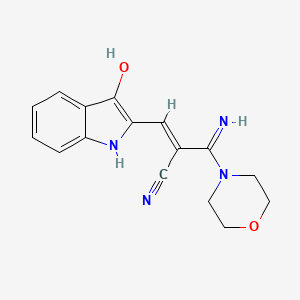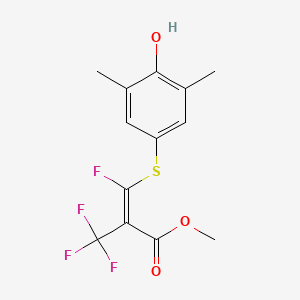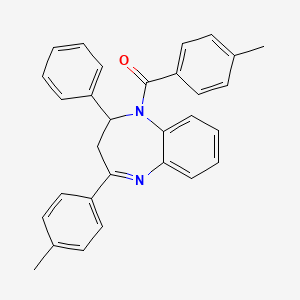
3-Ethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ETHYL-2-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
准备方法
合成路线和反应条件
3-乙基-2-(2-氧代-1,2-二氢吲哚-3-亚甲基)-3H-喹唑啉-4-酮的合成通常涉及多步有机反应。常见的合成路线可能包括:
吲哚部分的形成: 从合适的先驱体(如苯胺衍生物)开始,可以通过费歇尔吲哚合成构建吲哚环。
喹唑啉酮的形成: 喹唑啉酮核心可以通过邻氨基苯甲酸衍生物的环化反应合成。
偶联反应: 最后一步是在特定条件下(如使用碱和合适的溶剂)偶联吲哚和喹唑啉酮部分。
工业生产方法
此类复杂分子的工业生产通常涉及优化合成路线,以实现可扩展性、收率和成本效益。这可能包括使用连续流动反应器、反应条件的高通量筛选以及使用催化剂来提高反应效率。
化学反应分析
反应类型
3-乙基-2-(2-氧代-1,2-二氢吲哚-3-亚甲基)-3H-喹唑啉-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其生物活性。
取代: 亲电或亲核取代反应可以在分子上引入新的取代基。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以在适当的条件下使用卤素 (Cl2、Br2) 或亲核试剂 (NH3、OH-) 等试剂。
主要产物
这些反应的主要产物取决于所用试剂和条件。例如,氧化可能产生具有额外的含氧官能团的喹唑啉酮衍生物,而还原可能产生更饱和的类似物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究它与生物大分子相互作用。
医学: 由于其独特的结构,它具有潜在的治疗应用。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
3-乙基-2-(2-氧代-1,2-二氢吲哚-3-亚甲基)-3H-喹唑啉-4-酮的作用机制将取决于其特定的生物靶点。一般来说,此类化合物可能与酶、受体或核酸相互作用,调节它们的活性并导致各种生物效应。众所周知,吲哚和喹唑啉酮部分与多种生物靶点相互作用,表明其作用机制可能多种多样。
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 2-甲基-3H-喹唑啉-4-酮等化合物共用喹唑啉酮核心。
吲哚衍生物: 吲哚-3-甲醇等化合物共用吲哚部分。
独特性
3-乙基-2-(2-氧代-1,2-二氢吲哚-3-亚甲基)-3H-喹唑啉-4-酮的独特性在于其结合了吲哚和喹唑啉酮结构,与仅包含其中一个部分的化合物相比,它可能赋予其独特的生物活性和化学反应性。
属性
分子式 |
C19H15N3O2 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
3-ethyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O2/c1-2-22-17(20-16-10-6-4-8-13(16)19(22)24)11-14-12-7-3-5-9-15(12)21-18(14)23/h3-11H,2H2,1H3,(H,21,23)/b14-11- |
InChI 键 |
GDGMROWCQJTDAL-KAMYIIQDSA-N |
手性 SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4NC3=O |
规范 SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)

![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)

![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)


![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)



![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
